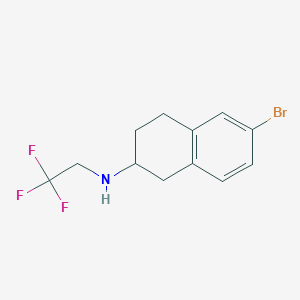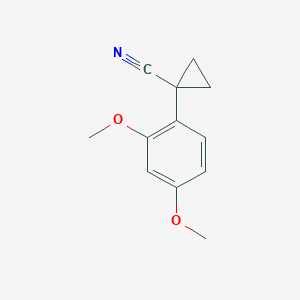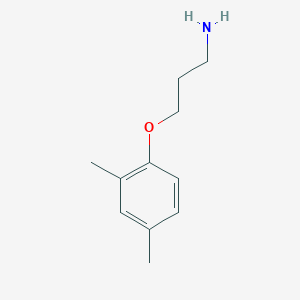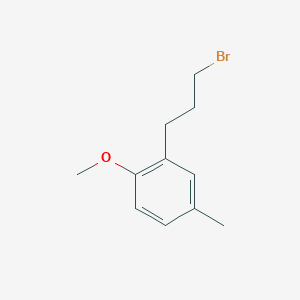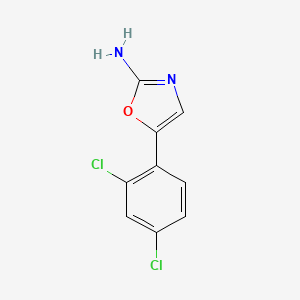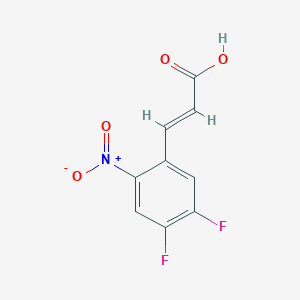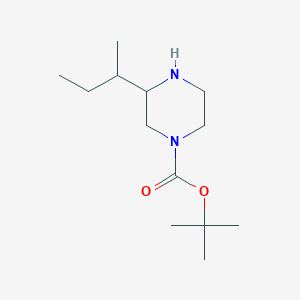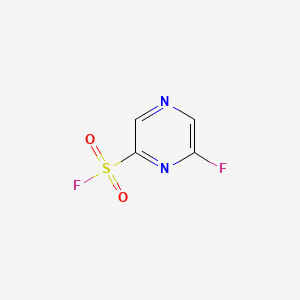
6-Fluoropyrazine-2-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoropyrazine-2-sulfonylfluoride is a chemical compound characterized by the presence of a fluorine atom attached to a pyrazine ring, along with a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrazine-2-sulfonylfluoride typically involves the fluorination of pyrazine derivatives followed by sulfonylation. One common method starts with the fluorination of pyrazine using a fluorinating agent such as Selectfluor. The resulting 6-fluoropyrazine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoropyrazine-2-sulfonylfluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
6-Fluoropyrazine-2-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages.
Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound’s reactivity makes it useful in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoropyrazine-2-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropyrazine-2-sulfonylfluoride: Similar structure but with a chlorine atom instead of fluorine.
6-Fluoropyridine-2-sulfonylfluoride: Similar sulfonyl fluoride group but with a pyridine ring instead of pyrazine.
6-Fluoropyrazine-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
6-Fluoropyrazine-2-sulfonylfluoride is unique due to the combination of the fluorine atom and the sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug design, where such properties are highly sought after.
Eigenschaften
Molekularformel |
C4H2F2N2O2S |
|---|---|
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
6-fluoropyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |
InChI-Schlüssel |
KYLGMIJIGVYBND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



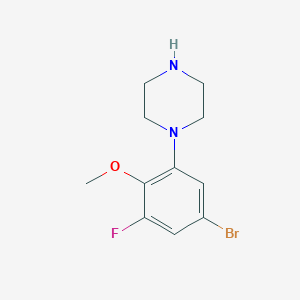

![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
